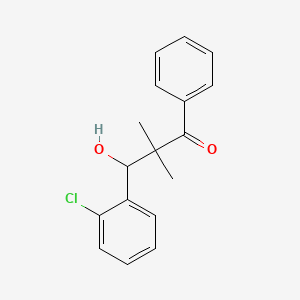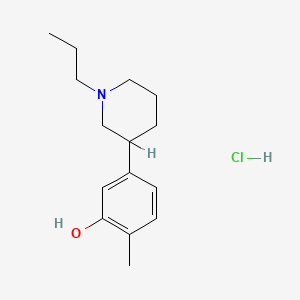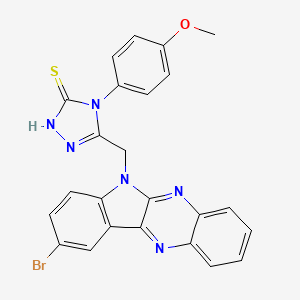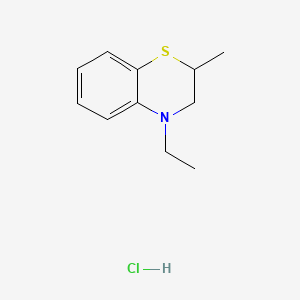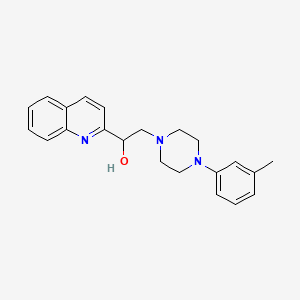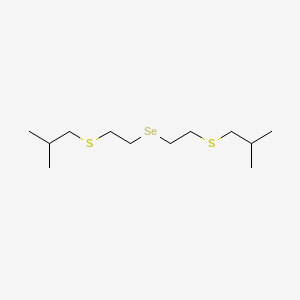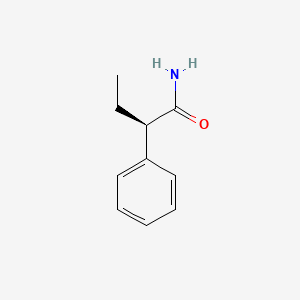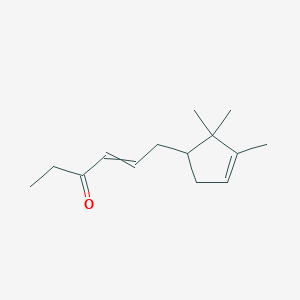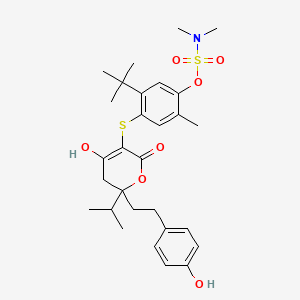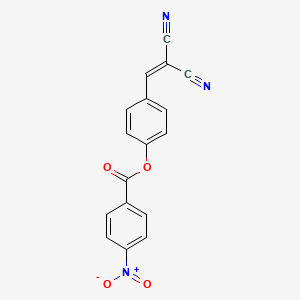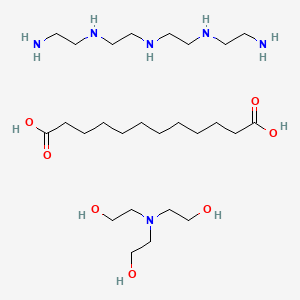
Chondrillasterol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chondrillasterol acetate is a sterol derivative isolated from various plant sources, including Vernonia adoensis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chondrillasterol acetate can be synthesized through the acetylation of chondrillasterol. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondrillasterol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, column chromatography, and preparative thin-layer chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chondrillasterol acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to chondrillasterol.
Substitution: Acetyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted sterol compounds .
Applications De Recherche Scientifique
Chondrillasterol acetate has been extensively studied for its antimicrobial properties. It has shown significant activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Additionally, it has been found to inhibit biofilm formation, making it a potential candidate for developing new antimicrobial agents .
In the field of chemistry, this compound is used as a precursor for synthesizing other sterol derivatives. In biology, it is studied for its role in cell membrane structure and function. In medicine, its antimicrobial properties are being explored for potential therapeutic applications .
Mécanisme D'action
Chondrillasterol acetate exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It inhibits the formation of biofilms, which are protective layers formed by bacterial colonies. This disruption leads to increased permeability of the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death .
Comparaison Avec Des Composés Similaires
Chondrillasterol acetate is similar to other sterol derivatives such as sitosterol, stigmasterol, and campesterol. its unique antimicrobial properties and ability to inhibit biofilm formation set it apart from these compounds. While other sterols are primarily studied for their roles in cell membrane structure and function, this compound’s antimicrobial activity makes it a valuable compound for medical and industrial applications .
List of Similar Compounds
- Sitosterol
- Stigmasterol
- Campesterol
- Poriferasterol
- Epicampesterol
- Methylergostenol
- Fungisterol
- Dihydrochondrillasterol
Propriétés
Numéro CAS |
4651-47-2 |
|---|---|
Formule moléculaire |
C31H50O2 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
Clé InChI |
VQLULFBGTFJDEB-WMEKXSQASA-N |
SMILES isomérique |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


